1-(1-Phenylprop-1-en-2-yl)pyrrolidine
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Overview
Description
1-(1-Phenylprop-1-en-2-yl)pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₇N. It is characterized by a pyrrolidine ring attached to a phenylpropene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylprop-1-en-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phenylacetone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylprop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(1-Phenylprop-1-en-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenylpropene moiety.
Phenylacetone: Shares the phenyl group but differs in the rest of the structure.
β-Methylstyrene: Contains a similar phenylpropene structure but lacks the pyrrolidine ring.
Uniqueness: 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
52201-28-2 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(1-phenylprop-1-en-2-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
MHACSYLQPFSBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
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